

An In-Depth Technical Guide to the Physicochemical Characteristics of 3,3'-Dinitrobenzophenone

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Compound of Interest

Compound Name: 3,3'-Dinitrobenzophenone

Cat. No.: B181326

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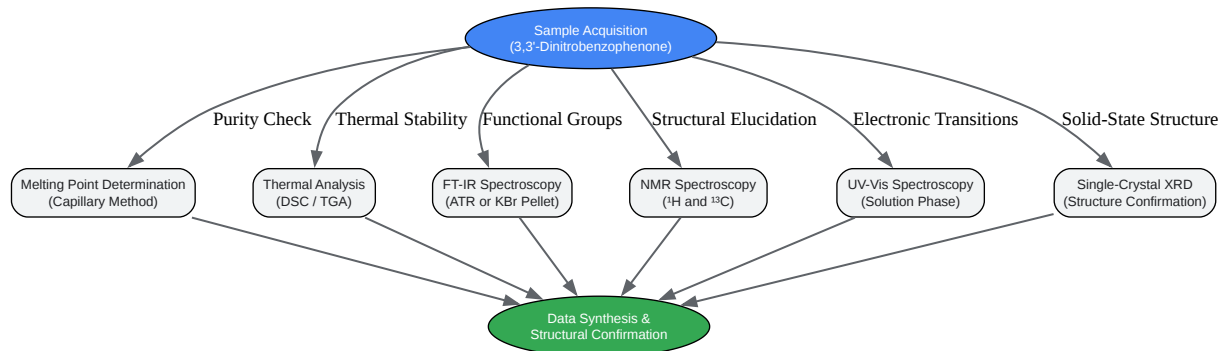
Foreword: Understanding the Molecular Landscape of 3,3'-Dinitrobenzophenone

3,3'-Dinitrobenzophenone is a symmetrically substituted aromatic ketone that serves as a pivotal intermediate in various synthetic pathways, including the development of novel polymers, dyes, and pharmacologically active molecules. The presence of two nitro groups, powerful electron-withdrawing moieties, on the benzophenone core significantly influences its chemical reactivity, thermal stability, and overall physicochemical profile. This guide provides a comprehensive exploration of these characteristics, offering both foundational data and the experimental rationale for their determination. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for application in their work.

Molecular Identity and Core Properties

A precise understanding of a compound's fundamental identifiers is the cornerstone of any scientific investigation. These parameters ensure unambiguous communication and form the basis for database searches and regulatory compliance.

The molecular structure of **3,3'-Dinitrobenzophenone**, with its central carbonyl bridge and meta-substituted nitro groups, dictates its physical and chemical behavior.



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